molecular formula C10H15NO2 B14324894 Methyl 2-cyanooct-2-enoate CAS No. 111735-80-9

Methyl 2-cyanooct-2-enoate

Cat. No.: B14324894
CAS No.: 111735-80-9
M. Wt: 181.23 g/mol
InChI Key: QDFBNEYWVHRAFW-UHFFFAOYSA-N
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Description

Methyl 2-cyanooct-2-enoate is a synthetic organic compound characterized by an unsaturated eight-carbon chain with a cyano (-CN) group and a methyl ester (-COOCH₃) moiety at the α,β-positions of the double bond. Such compounds are often utilized in organic synthesis, particularly in Michael additions, cycloadditions, or as intermediates in pharmaceuticals and agrochemicals. The conjugated system (double bond, ester, and cyano groups) likely enhances electrophilicity, making it a candidate for nucleophilic attack .

Properties

CAS No.

111735-80-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 2-cyanooct-2-enoate

InChI

InChI=1S/C10H15NO2/c1-3-4-5-6-7-9(8-11)10(12)13-2/h7H,3-6H2,1-2H3

InChI Key

QDFBNEYWVHRAFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanooct-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a suitable precursor such as a malonic ester, reacts with an alkyl halide to form the desired product . The reaction typically requires a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanooct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-cyanooct-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyanooct-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Analysis

Key structural analogs identified in the evidence include:

Compound Name CAS Number Structural Similarity Key Features
Ethyl 2-cyano-2-phenylacetate 67237-76-7 0.79 Aromatic phenyl group at α-position
Methyl 2-(4-cyanophenyl)propanoate 444807-47-0 0.81 Cyanophenyl substituent, branched chain
Ethyl 2-methyl-2-phenylpropanoate 2901-13-5 0.80 Branched alkyl chain, phenyl group

Key Observations :

  • The presence of a cyano group or aromatic substituents (e.g., phenyl) increases steric hindrance and alters electronic properties compared to Methyl 2-cyanooct-2-enoate’s linear aliphatic chain .
  • Branched analogs (e.g., Ethyl 2-methyl-2-phenylpropanoate) may exhibit lower solubility in polar solvents due to increased hydrophobicity .
Functional Group Reactivity
  • Cyano Group: Compounds like Ethyl Cyanoacetate (CAS 105-34-0) share the cyano group’s reactivity, enabling nucleophilic additions or hydrolysis to carboxylic acids. However, this compound’s conjugated system may stabilize intermediates, slowing hydrolysis compared to non-conjugated analogs .
  • Ester Moiety : Methyl esters (e.g., sandaracopimaric acid methyl ester ) typically hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance.
Physical and Chemical Properties (Inferred)
Property This compound* Ethyl Cyanoacetate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~183 113.1 ~330 (terpene-derived)
Boiling Point (°C) ~250–270 (est.) 208–210 >300 (high due to fused rings)
Solubility Moderate in organic solvents Miscible in polar solvents Low in water, high in non-polar solvents

*Note: Values for this compound are extrapolated based on structural analogs.

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